2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
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Overview
Description
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a chemical compound with a unique structure that includes an amino group, a phenol group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol typically involves the reaction of 2-amino-5-hydroxyphenol with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol involves its interaction with specific molecular targets. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of tyrosine to melanin.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxyphenol: Similar structure but lacks the tetrahydropyran ring.
2-Amino-5-hydroxyphenol: Similar structure but lacks the tetrahydropyran ring.
4-((Tetrahydro-2H-pyran-4-yl)oxy)phenol: Similar structure but lacks the amino group.
Uniqueness
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is unique due to the presence of both the amino group and the tetrahydropyran ring, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, a compound with a unique structure incorporating a tetrahydropyran ring and an amino group, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO2. The compound features a phenolic hydroxyl group which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that modifications to the tetrahydropyran moiety can enhance the antimicrobial efficacy of the compound.
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, which is critical for cancer treatment strategies .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The phenolic group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways. The nitro group in related compounds can undergo bioreduction, leading to reactive intermediates that may damage cellular components .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, indicating potential as a lead compound in antibiotic development .
- Cancer Cell Studies : In preclinical trials, researchers found that the compound significantly inhibited tumor growth in xenograft models. The study emphasized the importance of structural modifications in increasing potency against specific cancer types .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
2-amino-5-(oxan-4-yloxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNBAEXUQUTEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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